2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one
Description
2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a synthetic organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles
Properties
CAS No. |
384359-33-5 |
|---|---|
Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one |
InChI |
InChI=1S/C18H18ClN3O/c1-13-6-8-14(9-7-13)17-20-10-3-11-21(20)18(23)22(17)16-5-2-4-15(19)12-16/h2,4-9,12,17H,3,10-11H2,1H3 |
InChI Key |
KXKLSSBTIXVEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3CCCN3C(=O)N2C4=CC(=CC=C4)Cl |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. It can be used in the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its interactions with biological targets can be studied to develop new treatments for diseases.
Industry
In the industrial sector, the compound can be used in the formulation of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
- 2-(4-methylphenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
- 2-(3-chlorophenyl)-3-(4-methylphenyl)pyrazolo[1,2-a][1,2,4]triazole
Uniqueness
The uniqueness of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one lies in its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one is a member of the pyrazolo[1,2-a][1,2,4]triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C18H18ClN3O
- Molecular Weight: 329.81 g/mol
- CAS Number: 1251924-63-6
Biological Activities
The biological activities of this compound have been extensively studied, particularly in the context of anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
Research has indicated that compounds within the pyrazole class exhibit significant anti-inflammatory effects. For instance:
- A study reported that derivatives of pyrazole showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for selected compounds were comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Pyrazole Derivative A | 60.56 | |
| Pyrazole Derivative B | 57.24 | |
| Diclofenac Sodium | 54.65 |
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,2-a][1,2,4]triazoles:
- The compound demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7) and colon (HCT-116) carcinoma cells. The IC50 values ranged from 27.3 μM to 6.2 μM for different derivatives tested .
The mechanisms by which this compound exerts its biological effects involve:
- Inhibition of COX Enzymes: By inhibiting COX-1 and COX-2 enzymes, the compound reduces prostaglandin synthesis leading to decreased inflammation.
- Apoptosis Induction in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models of inflammation induced by carrageenan, treatment with the pyrazolo derivative resulted in a significant reduction in paw edema compared to the control group. This indicates its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Screening
A series of derivatives were screened against multiple cancer cell lines. Notably, one derivative exhibited an over 70% inhibition rate on tumor growth in xenograft models when administered at a dose of 50 mg/kg body weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
